(2-Methylthiazol-5-yl)methanamine hydrochloride

CAS No.: 1072806-59-7

Cat. No.: VC2856914

Molecular Formula: C5H9ClN2S

Molecular Weight: 164.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072806-59-7 |

|---|---|

| Molecular Formula | C5H9ClN2S |

| Molecular Weight | 164.66 g/mol |

| IUPAC Name | (2-methyl-1,3-thiazol-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H8N2S.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2,6H2,1H3;1H |

| Standard InChI Key | FNYFDHUAIVTUEV-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(S1)CN.Cl |

| Canonical SMILES | CC1=NC=C(S1)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

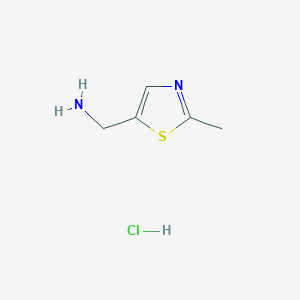

(2-Methylthiazol-5-yl)methanamine hydrochloride is a thiazole derivative characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound features a methyl substituent at the 2-position of the thiazole ring and a methanamine group at the 5-position, with the amine function present in its hydrochloride salt form .

The key chemical identifiers and properties of this compound are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1072806-59-7 |

| Molecular Formula | C₅H₉ClN₂S |

| Molecular Weight | 164.66 g/mol |

| Parent Compound | (2-Methyl-1,3-thiazol-5-yl)methanamine (CID 19046689) |

| Creation Date | 2012-11-30 |

| Last Modification | 2025-04-05 |

Structural Features and Nomenclature

The compound is formally recognized by several synonyms in chemical databases and literature, including:

-

(2-Methylthiazol-5-yl)methanamine hydrochloride

-

(2-Methyl-thiazol-5-yl)-methylamine HCl

The basic structure consists of a thiazole ring with a methyl group at position 2 and a methylamine moiety at position 5. The protonation of the amine group with hydrochloric acid results in the formation of the hydrochloride salt, which significantly alters the compound's physical properties, particularly its solubility profile in aqueous media .

Physical and Chemical Properties

Solubility and Physical State

As a hydrochloride salt, (2-Methylthiazol-5-yl)methanamine hydrochloride demonstrates enhanced water solubility compared to its free base form. This characteristic makes it particularly useful for applications requiring aqueous solutions, including biological testing and pharmaceutical formulations .

Structural Characteristics

The thiazole ring in this compound is a five-membered heterocyclic structure containing adjacent sulfur and nitrogen atoms, which contributes to its unique electronic properties. The presence of the methyl group at position 2 affects the electron distribution within the ring, influencing its reactivity patterns. The methylamine group at position 5 provides a nucleophilic center that is valuable for further chemical modifications .

Synthesis Methods

Laboratory Synthesis Procedures

The synthesis of (2-Methylthiazol-5-yl)methanamine hydrochloride has been documented in patent literature. One approach involves the preparation from a precursor compound in a solvent mixture:

"To a stirred solution of compound 66 (2.3 g, 14.93 mmol) in THF: H₂O (5: 1, 80 mL) was added the hydrochloride salt to yield (2-methylthiazol-5-yl) methanamine hydrochloride (67)" .

This synthetic approach is typically part of a multi-step procedure where the thiazole scaffold is first constructed, followed by functional group transformations to introduce the methylamine moiety, and finally salt formation with hydrochloric acid .

Applications in Research and Development

Pharmaceutical Development

(2-Methylthiazol-5-yl)methanamine hydrochloride serves as an important building block in medicinal chemistry. It has been specifically utilized in the preparation of sulfonamidomethylpyridinecaboxamide derivatives and analogs that function as negative modulators of NR2A, which is significant for neurological research .

The compound has also appeared in patent literature related to Hepatitis B core protein modulators, suggesting its utility in antiviral drug development pathways. These applications leverage the scaffold's ability to participate in hydrogen bonding and other molecular interactions critical for biological activity .

Structure-Activity Relationships

Structural Contributions to Biological Activity

The thiazole core present in (2-Methylthiazol-5-yl)methanamine hydrochloride contributes significantly to its potential biological activity. This heterocyclic system is found in numerous bioactive molecules, including vitamin B1 (thiamine) and various pharmaceutical agents. The nitrogen and sulfur atoms in the ring can participate in hydrogen bonding and coordination with biological targets, while the methyl group influences lipophilicity and steric interactions .

The primary amine functionality provides a reactive site for derivatization, enabling the creation of various amides, sulfonamides, and other nitrogen-containing functional groups relevant to drug design. In the hydrochloride form, the protonated amine also creates an ionic center that can interact with negatively charged residues in biological targets .

Applications in Drug Development

Role in Hepatitis B Research

Patent literature has documented the use of (2-Methylthiazol-5-yl)methanamine hydrochloride in compounds targeting Hepatitis B core proteins. These applications suggest the compound's potential value in antiviral research pathways . The patent WO2017048950A1 specifically mentions this compound in the context of developing modulators that may influence viral replication or assembly processes .

Neurological Applications

The compound has been utilized in the synthesis of derivatives that act as negative modulators of NR2A, a subunit of the N-methyl-D-aspartate (NMDA) receptor. This application is particularly relevant to neurological research, as NMDA receptors play crucial roles in synaptic plasticity, learning, and memory processes. Modulation of these receptors has therapeutic potential in various neurological disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume